

NG-497: A Specific Inhibitor of Human Adipose Triglyceride Lipase (ATGL)

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Compound of Interest

Compound Name: NG-497

Cat. No.: B12394195

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A Comparative Guide for Researchers

NG-497 has emerged as the first potent and selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), offering a valuable tool for studying the role of ATGL in lipid metabolism and related pathologies.^{[1][2][3][4]} This guide provides a comprehensive overview of **NG-497**'s specificity, its performance compared to other relevant compounds, and the experimental data supporting its validation.

Performance and Specificity

NG-497 distinguishes itself through its high selectivity for human and non-human primate ATGL.^{[2][3][4]} Unlike broad-spectrum lipase inhibitors, **NG-497** demonstrates minimal off-target effects on other structurally and functionally related lipid hydrolases.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory potency of **NG-497** against human ATGL and compares it with other relevant lipase inhibitors.

Compound	Target	Species	IC50	Reference
NG-497	ATGL	Human	0.5 μ M (in human adipocytes)	[1][2]
NG-497	ATGL	Rhesus Monkey	Active (inactivates)	[1][2]
NG-497	ATGL	Mouse, Rat, Goat, Pig, Dog, Marmoset	>50 μ M (<20% inhibition)	[1][2]
Atglistatin	ATGL	Murine	0.7 μ M	[5][6]
Atglistatin	ATGL	Human	Ineffective	[7]
Hi 76-0079 (HSLi)	HSL	Human	100 nM	[1][2]

IC50 values can vary depending on the assay conditions.

Cellular Effects of NG-497 in Human Adipocytes

In cellular assays using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes, **NG-497** effectively inhibits lipolysis.

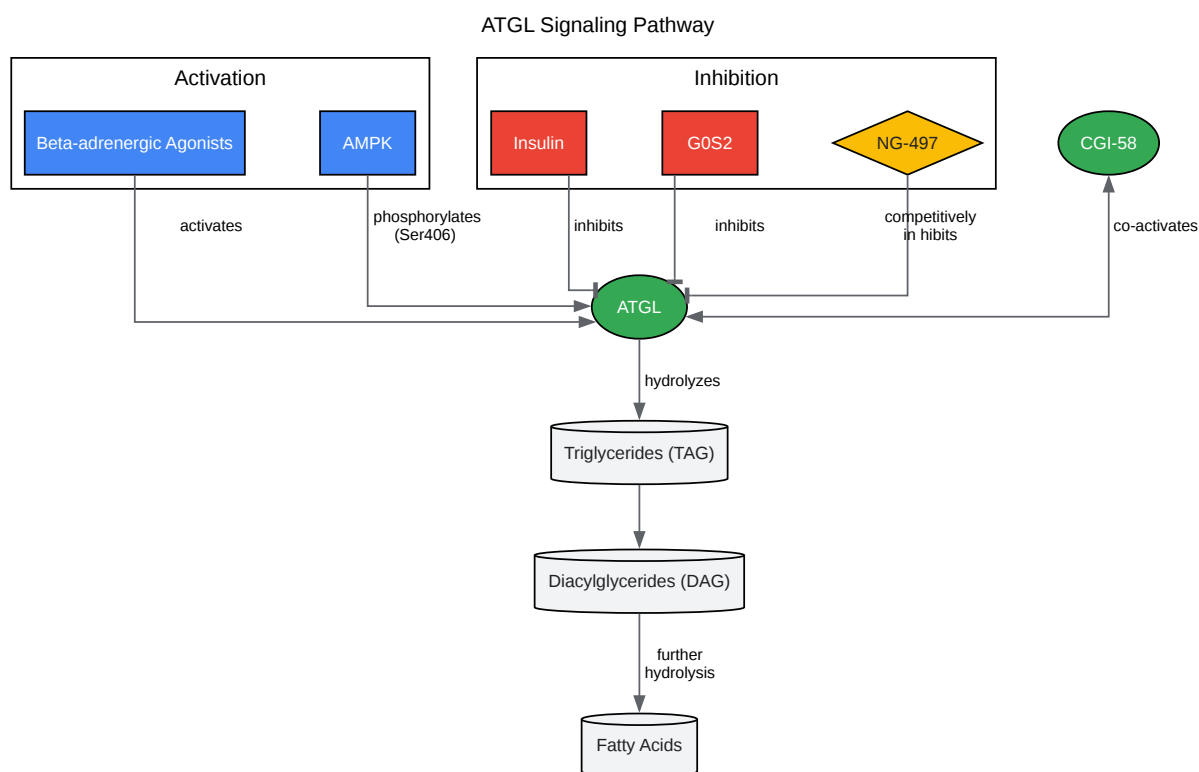
Treatment	Measured Parameter	Effect	IC50	Reference
Isoproterenol + NG-497	Fatty Acid Release	Dose-dependent decrease	1.5 μ M	[1][2]
Isoproterenol + NG-497	Glycerol Release	Dose-dependent decrease	1.5 μ M	[1][2]
HSLi (25 μ M) + NG-497	HSL-independent Fatty Acid Release	Inhibition	0.5 μ M	[1][2]
HSLi	Fatty Acid Release	Max. 70% decrease	100 nM	[1][2]
HSLi	Diacylglycerol (DAG) levels	5-fold increase	-	[1]
HSLi + NG-497	Diacylglycerol (DAG) levels	Prevents accumulation	-	[1]

Mechanism of Action

NG-497 acts as a competitive inhibitor, binding directly to a hydrophobic cavity near the active site of ATGL.[2][4] Its interaction does not disrupt the binding of ATGL's co-activator, CGI-58.[1] The species selectivity of **NG-497** is determined by three specific amino acid residues within this binding pocket, which differ between human/primate and other mammalian ATGL orthologs.[1][4]

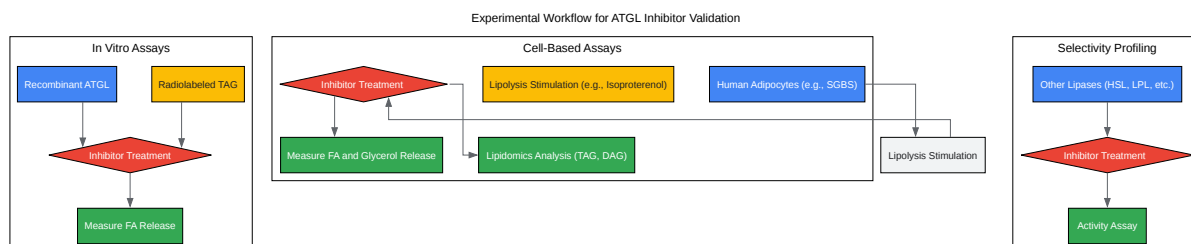
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATGL signaling pathway and a general workflow for validating ATGL inhibitors.



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Caption: Simplified ATGL signaling pathway.



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Caption: Workflow for validating ATGL inhibitors.

Experimental Protocols

The validation of **NG-497**'s specificity involved several key experimental procedures.

ATGL Activity Assay

- **Enzyme Source:** Lysates of Expi293 cells overexpressing human ATGL were used as the source of enzymatic activity.
- **Substrate:** Radiolabeled triolein was used as the substrate.
- **Co-activator:** Purified CGI-58 was included in the assay.
- **Procedure:** The assay measures the release of radiolabeled fatty acids from the triolein substrate following incubation with the enzyme source and the inhibitor at various concentrations.
- **Detection:** The amount of released fatty acids is quantified by liquid scintillation counting.

Cellular Lipolysis Assay in Human Adipocytes (SGBS cells)

- **Cell Culture:** Simpson-Golabi-Behmel syndrome (SGBS) adipocytes were differentiated and used for the assay.
- **Pre-incubation:** Differentiated adipocytes were pre-incubated with **NG-497** at various concentrations for 1 hour.
- **Stimulation:** Lipolysis was stimulated by adding isoproterenol (a β -adrenergic agonist).
- **Measurement:** After 1 hour of stimulation, the release of free fatty acids and glycerol into the medium was quantified using commercial kits.
- **Combined Inhibition:** To assess the effect on HSL-independent lipolysis, cells were co-incubated with the HSL inhibitor Hi 76-0079.

Untargeted Lipidomics

- **Cell Line:** HepG2 cells were treated with **NG-497** or a vehicle control (DMSO).
- **Lipid Extraction:** Cellular lipids were extracted from the treated cells.
- **Analysis:** The lipid extracts were analyzed by mass spectrometry to identify and quantify changes in the cellular lipidome, particularly triacylglycerol (TAG) and diacylglycerol (DAG) species. This helps to confirm the on-target effect of ATGL inhibition.[\[2\]](#)

Conclusion

The available data strongly support **NG-497** as a highly selective and potent inhibitor of human ATGL. Its specificity for human and non-human primate ATGL, coupled with its lack of activity against other lipases and ATGL orthologs, makes it a superior tool for investigating the specific functions of human ATGL in health and disease. The detailed experimental protocols provide a solid foundation for researchers to replicate and build upon these findings in their own studies.

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